molecular formula C21H25NO5S B11408211 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(3-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11408211
M. Wt: 403.5 g/mol
InChI Key: UTSDLYAZBRAVAE-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound with the molecular formula C19H21NO4S It is characterized by the presence of a thiolane ring, an ethoxy group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl alcohol and a suitable catalyst.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through a nucleophilic substitution reaction, using a methoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiolane ring and the benzamide moiety are crucial for its binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO5S/c1-3-27-20-9-5-7-17(13-20)21(23)22(18-10-11-28(24,25)15-18)14-16-6-4-8-19(12-16)26-2/h4-9,12-13,18H,3,10-11,14-15H2,1-2H3

InChI Key

UTSDLYAZBRAVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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